molecular formula C26H20N4O5 B2897422 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207012-68-7

1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2897422
CAS No.: 1207012-68-7
M. Wt: 468.469
InChI Key: NVIAMWMCGZHDGC-UHFFFAOYSA-N
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Description

: 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound, typically part of advanced pharmacological research. It boasts a structure laden with different functional groups, contributing to its multifaceted chemical properties.

  • Preparation Methods

    : Synthetic routes for this compound typically involve a multi-step organic synthesis. Starting from basic aromatic compounds, various steps such as nitration, reduction, and cyclization are employed. Specific reagents, catalysts, and solvents like acetonitrile, toluene, or dichloromethane are commonly used. Industrial production methods would involve scaling up these reactions, ensuring purity through recrystallization or chromatographic techniques.

  • Chemical Reactions Analysis

    : This compound can undergo various types of reactions:

    • Oxidation

      : Using agents like KMnO4, the compound may undergo oxidative cleavage.

    • Reduction

      : Employing hydrogenation catalysts like Pd/C, it might reduce to simpler amines.

    • Substitution

      : Through nucleophilic aromatic substitution, different substituents can be introduced. Common reagents include HCl, NaOH, and organic catalysts, forming products like deprotected quinazolines or modified oxadiazoles.

    Scientific Research Applications

    : This compound finds applications across various scientific fields:

    • Chemistry

      : Used in synthesis as an intermediate or reagent.

    • Biology

      : Studies into protein-ligand interactions.

    • Medicine

      : Potential drug candidate for various ailments due to its diverse functional groups.

    • Industry

      : Utilized in the development of specialty chemicals or advanced materials.

    Mechanism of Action

    : The compound exerts its effects through specific binding to molecular targets such as enzymes or receptors, influencing pathways like signal transduction or metabolic processes. Its unique structure allows it to interact selectively, leading to its potential pharmacological efficacy.

  • Comparison with Similar Compounds

    : Compared to compounds like quinazoline-based drugs or oxadiazole derivatives, this compound offers a unique combination of functional groups, enabling distinct interactions and properties.

    • Similar Compounds

      : Other quinazoline derivatives, oxadiazole compounds, and benzo[d][1,3]dioxole-containing molecules.

    That's a high-level overview. Got any questions or another topic you're curious about?

    Properties

    CAS No.

    1207012-68-7

    Molecular Formula

    C26H20N4O5

    Molecular Weight

    468.469

    IUPAC Name

    1-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-ethylphenyl)quinazoline-2,4-dione

    InChI

    InChI=1S/C26H20N4O5/c1-2-16-7-10-18(11-8-16)30-25(31)19-5-3-4-6-20(19)29(26(30)32)14-23-27-24(28-35-23)17-9-12-21-22(13-17)34-15-33-21/h3-13H,2,14-15H2,1H3

    InChI Key

    NVIAMWMCGZHDGC-UHFFFAOYSA-N

    SMILES

    CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC6=C(C=C5)OCO6

    solubility

    not available

    Origin of Product

    United States

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